Butyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate is a complex organic compound with the molecular formula C21H21BrCl3N3O3S This compound is notable for its unique structure, which includes a bromobenzoyl group, a trichloroethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Formation of the Bromobenzoyl Intermediate: This involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride.
Introduction of the Trichloroethyl Group: The 4-bromobenzoyl chloride is then reacted with 2,2,2-trichloroethylamine to form the trichloroethyl intermediate.
Formation of the Benzoate Ester: Finally, the trichloroethyl intermediate is reacted with butyl 4-aminobenzoate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Butyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Butyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, modulating their activity. The trichloroethyl group may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate
- Butyl 4-{[({2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate
Uniqueness
Butyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate is unique due to the presence of the 4-bromobenzoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
303062-63-7 |
---|---|
Molecular Formula |
C21H21BrCl3N3O3S |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
butyl 4-[[1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C21H21BrCl3N3O3S/c1-2-3-12-31-18(30)14-6-10-16(11-7-14)26-20(32)28-19(21(23,24)25)27-17(29)13-4-8-15(22)9-5-13/h4-11,19H,2-3,12H2,1H3,(H,27,29)(H2,26,28,32) |
InChI Key |
OKVGAXCEYVYKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.